![molecular formula C9H8BrN3O B15361871 N-(3-Bromo-1H-pyrrolo[2,3-c]pyridin-5-yl)acetamide](/img/structure/B15361871.png)
N-(3-Bromo-1H-pyrrolo[2,3-c]pyridin-5-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-Bromo-1H-pyrrolo[2,3-c]pyridin-5-yl)acetamide is a brominated pyrrolopyridine derivative
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Bromo-1H-pyrrolo[2,3-c]pyridin-5-yl)acetamide typically involves the bromination of 1H-pyrrolo[2,3-c]pyridin-5-amine followed by acetylation. The bromination step can be achieved using brominating agents such as N-bromosuccinimide (NBS) in the presence of a suitable catalyst. The acetylation step involves reacting the brominated compound with acetic anhydride or acetyl chloride under controlled conditions.
Industrial Production Methods: On an industrial scale, the synthesis of this compound would involve optimizing reaction conditions to maximize yield and purity. This might include the use of continuous flow reactors, which can provide better control over reaction parameters and improve scalability.
Análisis De Reacciones Químicas
Types of Reactions: N-(3-Bromo-1H-pyrrolo[2,3-c]pyridin-5-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The bromine atom can be oxidized to form a bromate or hypobromite.
Reduction: The bromine atom can be reduced to form a bromide ion.
Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H2O2) or sodium hypochlorite (NaOCl) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired functional group.
Major Products Formed:
Oxidation: Bromate or hypobromite.
Reduction: Bromide ion.
Substitution: Hydroxylated or aminated derivatives.
Aplicaciones Científicas De Investigación
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological systems, particularly in the context of bromine chemistry.
Medicine: This compound could be explored for its potential therapeutic properties, such as anticancer or anti-inflammatory activities.
Industry: It might find use in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.
Mecanismo De Acción
The exact mechanism of action of N-(3-Bromo-1H-pyrrolo[2,3-c]pyridin-5-yl)acetamide is not well-documented, but it likely involves interactions with specific molecular targets and pathways. For example, it could inhibit certain enzymes or receptors, leading to its biological effects.
Comparación Con Compuestos Similares
1H-Pyrrolo[2,3-b]pyridine derivatives: These compounds are structurally similar and have been studied for their biological activities[_{{{CITATION{{{_2{Design, synthesis and biological evaluation of 1H-pyrrolo2,3-b ....
1H-Pyrazolo[3,4-b]pyridines: These compounds also share structural similarities and have biomedical applications.
Uniqueness: N-(3-Bromo-1H-pyrrolo[2,3-c]pyridin-5-yl)acetamide is unique due to its bromine atom, which can impart different chemical and biological properties compared to its non-brominated counterparts.
Propiedades
Fórmula molecular |
C9H8BrN3O |
|---|---|
Peso molecular |
254.08 g/mol |
Nombre IUPAC |
N-(3-bromo-1H-pyrrolo[2,3-c]pyridin-5-yl)acetamide |
InChI |
InChI=1S/C9H8BrN3O/c1-5(14)13-9-2-6-7(10)3-11-8(6)4-12-9/h2-4,11H,1H3,(H,12,13,14) |
Clave InChI |
LLVYIWMAWULIAN-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=NC=C2C(=C1)C(=CN2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


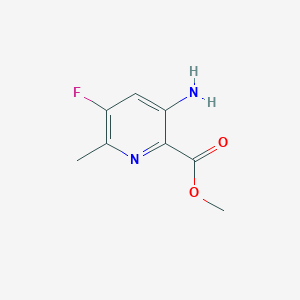
![TBDMS(-3)[TBDMS(-5)]Ribf2F(b)-uracil-1-yl](/img/structure/B15361806.png)
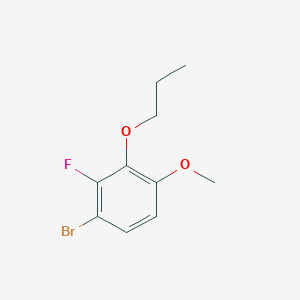

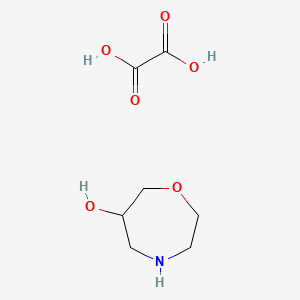
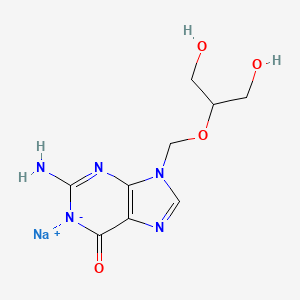
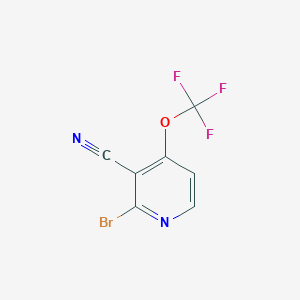
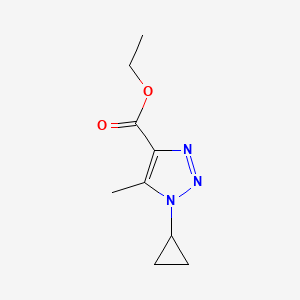
![tert-butyl (3aS,8bR)-4-amino-5-fluoro-3,3a,4,8b-tetrahydro-1H-indeno[1,2-c]pyrrole-2-carboxylate](/img/structure/B15361845.png)

![endo-8-Boc-2-hydroxy-8-azabicyclo[3.2.1]octane](/img/structure/B15361859.png)
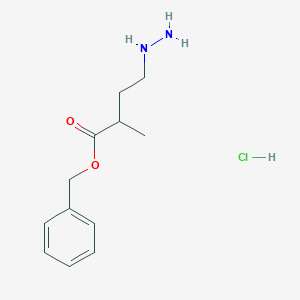
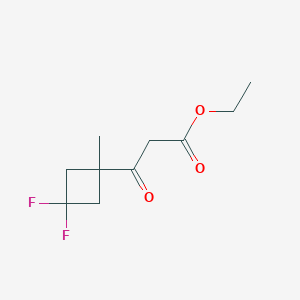
![rel-(3aS,4R,6aR)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrol-4-ol;hydrochloride](/img/structure/B15361884.png)
